Regioselective Access to 7-Nitroindazoles
A major differentiator for this compound is the synthetic challenge and selectivity of its production. A recent site-selective C–H nitration methodology for 2H-indazoles has been developed to explicitly access the 7-nitroindazole scaffold [1]. While the specific yield for 6-chloro-7-nitro-1H-indazole was not isolated in this study, the methodology's substrate scope demonstrates excellent functional group tolerance and provides a clear advantage over traditional nitration of the free 1H-indazole, which often leads to a mixture of regioisomers, including 5- and 6-nitro derivatives, requiring difficult separation [1].
| Evidence Dimension | Regioselectivity and synthetic accessibility of the 7-nitroindazole scaffold |
|---|---|
| Target Compound Data | Direct access via site-selective nitration of 2H-indazole precursors (method demonstrated for a range of substrates). |
| Comparator Or Baseline | Classical nitration of 1H-indazole which yields a mixture of 5-nitro and 6-nitro regioisomers. |
| Quantified Difference | Site-selective method provides >20:1 regioselectivity for the C7 position compared to a non-selective mixture, avoiding tedious isomer separation. |
| Conditions | Iron(III) nitrate nonahydrate in HFIP at 80 °C for 2H-indazole substrates. |
Why This Matters
For procurement, this implies sourcing the specifically substituted 6-chloro-7-nitro-1H-indazole is critical, as it is not an off-the-shelf product of simple, non-selective nitration but one requiring a sophisticated synthetic strategy, justifying its use as a key intermediate in complex syntheses.
- [1] Y. Xia, J. Wang et al. Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles. Chemical Communications, 2024, 60, 4076-4079. DOI: 10.1039/D4CC00759E View Source
